molecular formula C10H14ClFN2 B092716 1-(4-Fluorophenyl)piperazine hydrochloride CAS No. 16141-90-5

1-(4-Fluorophenyl)piperazine hydrochloride

Cat. No.: B092716
CAS No.: 16141-90-5
M. Wt: 216.68 g/mol
InChI Key: OIKQTWPVQQAGJG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13FN2 · 2HCl. It is a derivative of piperazine, where a fluorophenyl group is attached to the piperazine ring.

Mechanism of Action

Target of Action

1-(4-Fluorophenyl)piperazine hydrochloride, also known as 4-FPP or pFPP , is a phenylpiperazine, a class of drugs that are known to direct central serotonin release . The primary targets of this compound are the serotonin receptors in the brain .

Mode of Action

The compound interacts with serotonin receptors, leading to an increase in the extracellular concentrations of serotonin . This interaction mimics the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or “Ecstasy”) .

Biochemical Pathways

The compound’s interaction with serotonin receptors affects the serotoninergic pathway, leading to an increase in the extracellular concentrations of serotonin . This can result in various downstream effects, including mood elevation, increased sociability, and potentially hallucinogenic effects .

Pharmacokinetics

Like other phenylpiperazines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increase in extracellular concentrations of serotonin caused by the compound can lead to various physiological and psychological effects. These may include mood elevation, increased sociability, and potentially hallucinogenic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the gastrointestinal tract, the presence of food or other drugs, and individual differences in metabolism . Specific studies on the influence of environmental factors on the action of this compound are currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent like diethylene glycol monomethyl ether. The reaction is typically carried out under reflux conditions with microwave irradiation at a power of 800W for about 3 minutes .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity

Properties

IUPAC Name

1-(4-fluorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKQTWPVQQAGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480211
Record name 1-(4-Fluorophenyl)piperazine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16141-90-5
Record name 16141-90-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Fluorophenyl)piperazine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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